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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752 Get Quote

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of

kopsinine-related compounds.

Kopsinine, a hexacyclic indole alkaloid, and its derivatives represent a compelling class of

natural products with significant potential in drug discovery and development. Isolated from

plants of the Kopsia genus, these structurally complex molecules have garnered attention for

their diverse biological activities, particularly their cytotoxic effects against various cancer cell

lines. This technical guide provides a comprehensive overview of the synthesis, quantitative

biological data, and experimental protocols related to kopsinine derivatives and analogues,

tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategies
The intricate architecture of kopsinine has presented a formidable challenge to synthetic

chemists. A prominent and effective strategy for the total synthesis of kopsinine and its

analogues revolves around a key intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a

1,3,4-oxadiazole. This powerful reaction constructs the stereochemically rich pentacyclic core

of the molecule in a single step.

Another critical transformation in the synthesis is the SmI₂-mediated transannular cyclization.

This reaction is instrumental in forming the characteristic bicyclo[2.2.2]octane core of the

kopsinine structure. The synthesis often involves a multi-step process beginning with the
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construction of a suitable pentacyclic intermediate, followed by the crucial cyclization to form

the hexacyclic framework.

A generalized workflow for the synthesis of kopsinine is depicted below:

Starting Materials Pentacyclic Intermediate
(via [4+2]/[3+2] cycloaddition)

Functional Group
Manipulation Cyclization Precursor SmI2-mediated

Transannular Cyclization Kopsinine Core Structure Final Modifications Kopsinine & Analogues

Click to download full resolution via product page

A high-level overview of the synthetic approach to kopsinine and its analogues.

Biological Activity and Cytotoxicity
Kopsinine derivatives have demonstrated notable cytotoxic activity against a panel of human

cancer cell lines. The primary mechanism of this activity is believed to be the induction of

apoptosis, or programmed cell death. The quantitative measure of cytotoxicity is typically

expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the

concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the reported IC₅₀ values for several Kopsia alkaloids, including

kopsinine analogues, against various cancer cell lines.
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Compound Name Cell Line IC₅₀ (µM)

Kopsamine N(4)-Oxide HL-60 > 168

Kopsamine N(4)-Oxide HeLa > 168

Kopsifine HL-60 2.7

Kopsifine HeLa 109.5

Rhazinicine HeLa 8.7

Aspidodasycarpine HL-60 2.7

Aspidodasycarpine HeLa 22.5

Kopsiahainanin A

A-549, BGC-823, HepG2, HL-

60, MCF-7, SMMC-7721,

W480

9.4 - 11.7

Kopsiahainanin B

A-549, BGC-823, HepG2, HL-

60, MCF-7, SMMC-7721,

W480

12.2 - 15.9

Kopsiafrutine C
HS-1, HS-4, SCL-1, A431,

BGC-823, MCF-7, W480
11.8 - 13.8

Kopsiafrutine D
HS-1, HS-4, SCL-1, A431,

BGC-823, MCF-7, W480
10.3 - 12.5

Kopsiafrutine E HS-1 7.3

Kopsiafrutine E HS-4 8.6

Kopsiafrutine E SCL-1 8.2

Kopsiafrutine E A431 9.5

Kopsiafrutine E BGC-823 8.9

Kopsiafrutine E MCF-7 8.6

Kopsiafrutine E W480 9.2

Eburnamonine HT-29 75.8[1]
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Note: Some values were converted from µg/mL and should be considered approximate.

Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways modulated by kopsinine derivatives are still under active

investigation, the available evidence points towards the induction of apoptosis as a primary

mechanism of their anticancer activity. Apoptosis is a tightly regulated process essential for

normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of

apoptosis in cancer cells is a key therapeutic strategy.

The general process of apoptosis can be initiated through two main pathways: the intrinsic

(mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge

on the activation of a cascade of proteases called caspases, which execute the final stages of

cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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